![molecular formula C14H9Br2ClO2 B1270443 3,5-Dibromo-4-[(2-chlorobenzyl)oxy]benzaldehyde CAS No. 261633-40-3](/img/structure/B1270443.png)

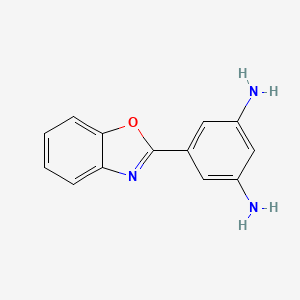

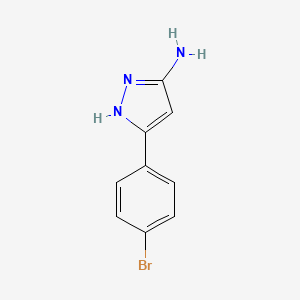

3,5-Dibromo-4-[(2-chlorobenzyl)oxy]benzaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

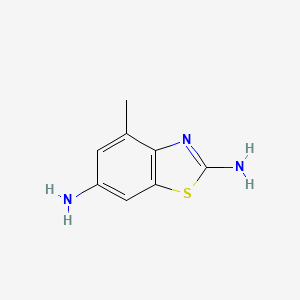

3,5-Dibromo-4-[(2-chlorobenzyl)oxy]benzaldehyde is a white or beige solid . It is used for research and development purposes .

Molecular Structure Analysis

This compound contains a total of 29 bonds; 20 non-H bonds, 13 multiple bonds, 4 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 aldehyde (aromatic), and 1 ether .Chemical Reactions Analysis

3,5-Dibromo-4-[(2-chlorobenzyl)oxy]benzaldehyde is a very useful building block for the preparation of a wide range of biologically active compounds such as antibacterials .Physical And Chemical Properties Analysis

This compound is a white or beige solid with a melting point of 84-88 °C. Its boiling point and density are estimated to be 287.2±20.0 °C and 1.977±0.06 g/cm3, respectively . It is insoluble in water .Wissenschaftliche Forschungsanwendungen

Comprehensive Analysis of 3,5-Dibromo-4-[(2-chlorobenzyl)oxy]benzaldehyde Applications

3,5-Dibromo-4-[(2-chlorobenzyl)oxy]benzaldehyde is a chemical compound with a variety of applications in scientific research. Below is a detailed analysis of its unique applications across different fields.

Suzuki-Miyaura Cross-Coupling Reactions: This compound is used as a reactant in Suzuki-Miyaura cross-coupling reactions . These reactions are pivotal in the field of organic chemistry, allowing for the formation of carbon-carbon bonds. This process is widely used in the pharmaceutical industry for the synthesis of various drug molecules.

Synthesis of Blue Fluorescent Dye Derivatives: Another significant application is in the synthesis of blue fluorescent dye derivatives . These derivatives are essential for creating organic light-emitting diodes (OLEDs), which are used in display and lighting technologies due to their high efficiency and brightness.

Sharpless Kinetic Resolution: The compound is involved in Sharpless kinetic resolution processes . This method is used to separate enantiomers and is crucial in the production of enantiomerically pure substances, which are important in the creation of certain medications.

Formation of Baylis-Hillman Enal Adducts: It is also used in the formation of Baylis-Hillman enal adducts . These adducts are intermediates in organic synthesis and can be used to create a wide range of complex molecules, including natural products and pharmaceuticals.

Anticancer Agents Synthesis: The compound plays a role in the synthesis of podophyllotoxin mimetic pyridopyrazoles . These are studied as potential anticancer agents, indicating the compound’s importance in medicinal chemistry and drug development.

Material Science: According to a source, 3,5-Dibromo-4-[(2-chlorobenzyl)oxy]benzaldehyde has immense potential in material science. It can be used to develop new materials with unique properties, pushing the boundaries of innovation in this field.

Chemical Education: In chemical education, this compound can be used to demonstrate various chemical reactions and synthesis processes. It serves as an example to teach advanced organic synthesis techniques to students and researchers.

Analytical Chemistry: Lastly, in analytical chemistry, it can be used as a standard or reagent in various analytical methods. Its well-defined structure and properties make it suitable for use in calibrating instruments or validating methods.

Safety and Hazards

Wirkmechanismus

Mode of Action

It’s known to be involved in Suzuki-Miyaura cross-coupling reactions , which are used to form carbon-carbon bonds. This suggests that the compound may interact with its targets through a mechanism involving bond formation.

Biochemical Pathways

The compound is used in the synthesis of blue fluorescent dye derivatives for organic light emitting diodes . It’s also involved in the formation of Baylis-Hillman enal adducts , which are intermediates in the synthesis of various organic compounds. Additionally, it’s used in the synthesis of podophyllotoxin mimetic pyridopyrazoles, which have anticancer properties .

Eigenschaften

IUPAC Name |

3,5-dibromo-4-[(2-chlorophenyl)methoxy]benzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Br2ClO2/c15-11-5-9(7-18)6-12(16)14(11)19-8-10-3-1-2-4-13(10)17/h1-7H,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZTZSBCQUZOQFE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)COC2=C(C=C(C=C2Br)C=O)Br)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Br2ClO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80363468 |

Source

|

| Record name | 3,5-dibromo-4-[(2-chlorobenzyl)oxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.48 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Dibromo-4-[(2-chlorobenzyl)oxy]benzaldehyde | |

CAS RN |

261633-40-3 |

Source

|

| Record name | 3,5-dibromo-4-[(2-chlorobenzyl)oxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]sulfanyl}acetic acid](/img/structure/B1270361.png)

![5-[(4-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1270365.png)